Vanillyl alcohol is a phenolic alcohol and a key component of Gastrodia elata Blume, a traditional herbal medicine used in oriental countries. [] It is a natural aroma compound and an important intermediate in the biosynthesis of vanillin. [] Vanillyl alcohol plays a significant role in scientific research, particularly in the fields of biofuel production, flavoring agents, and potential therapeutics. [, , ]
Related Compounds
Vanillin
Compound Description: Vanillin is a phenolic aldehyde and a primary component of vanilla bean extract. It possesses a distinctive aroma and flavor, making it a widely used flavoring agent in the food industry. [] In scientific research, vanillin serves as a valuable model compound, particularly in investigations focusing on the degradation of lignin and the biosynthesis of capsaicinoids. [, ] Vanillin also demonstrates biological activities, including antioxidant and anti-inflammatory effects. []
Relevance: Vanillin is the corresponding aldehyde of vanillyl alcohol, resulting from the oxidation of the alcohol group. [, ] This makes vanillin a crucial compound in understanding the metabolic pathways involving vanillyl alcohol, particularly in microbial systems capable of utilizing aromatic compounds like vanillin. [, ]
Vanillic Acid
Compound Description: Vanillic acid is a phenolic acid naturally occurring in various plants and a product of vanillin metabolism. [] It displays antioxidant and anti-inflammatory properties. [] In research, vanillic acid serves as a standard compound in analytical methods like capillary electrophoresis for quantifying active ingredients in plant extracts. []
Relevance: Vanillic acid is a key metabolite of vanillyl alcohol, formed via the oxidation of the aldehyde group in vanillin. [, ] This metabolic relationship highlights the potential role of vanillyl alcohol as a precursor to other bioactive compounds within biological systems. [, ]
Vanillyl Alcohol Glucoside
Compound Description: Vanillyl alcohol glucoside is a glycosylated derivative of vanillyl alcohol, produced by enzymatic reactions involving glucosyltransferases. [] This compound exhibits significant physiological activities, attracting interest for its potential applications. []
Relevance: Vanillyl alcohol glucoside represents a modified form of vanillyl alcohol, where a glucose molecule is attached. [] This modification can impact the compound's bioavailability, stability, and biological activity, highlighting the diversity of vanillyl alcohol derivatives and their potential functions. []
Acetovanillone
Compound Description: Acetovanillone is a phenolic ketone structurally similar to vanillyl alcohol. It is a common lignin model compound, often used in studies examining lignin degradation pathways. []
Relevance: Acetovanillone shares the vanillyl (4-hydroxy-3-methoxyphenyl) moiety with vanillyl alcohol, differing only in the side chain at the benzylic position. [] This structural similarity makes acetovanillone a relevant model compound in studies on lignin valorization, providing insights into the reactivity and transformation of lignin-derived compounds, including vanillyl alcohol. []
4-Hydroxybenzyl Alcohol
Compound Description: 4-Hydroxybenzyl alcohol is a phenolic alcohol structurally related to vanillyl alcohol, lacking the methoxy group at the meta position of the aromatic ring. It serves as a standard compound in analytical techniques like capillary electrophoresis for quantifying active ingredients in plant extracts. []
Relevance: 4-Hydroxybenzyl alcohol represents a simplified structure of vanillyl alcohol, emphasizing the significance of the methoxy group in influencing the biological activity and metabolic pathways of vanillyl alcohol. []
Vanillyl Ethyl Ether
Compound Description: Vanillyl ethyl ether is an ether derivative of vanillyl alcohol. It has been identified in barrel-aged wines and is considered a relatively stable compound under wine storage conditions. []
Relevance: Vanillyl ethyl ether demonstrates the potential for vanillyl alcohol to undergo alkylation reactions, forming ether derivatives with distinct properties and occurrences. [] This finding suggests a diverse range of potential vanillyl alcohol derivatives in various environments and their potential roles in aroma and flavor profiles. []
Vanillylamine
Compound Description: Vanillylamine is a primary amine structurally related to vanillyl alcohol, where the hydroxyl group is replaced with an amine group. It is a valuable precursor for synthesizing capsaicinoids, a group of compounds responsible for the pungency of chili peppers. [, ]
Relevance: Vanillylamine is a crucial intermediate in the biosynthesis of capsaicinoids, highlighting a potential link between vanillyl alcohol metabolism and the production of these pungent compounds. [, ] The structural similarity between vanillyl alcohol and vanillylamine suggests a potential for interconversion between these compounds within biological systems. [, ]
Capsaicinoids (Capsiate, Dihydrocapsiate)
Compound Description: Capsaicinoids, including capsiate and dihydrocapsiate, are a group of compounds responsible for the pungency of chili peppers. These compounds share a common structural feature with vanillyl alcohol: the vanillyl group. [, ]
Relevance: The presence of the vanillyl group in both capsaicinoids and vanillyl alcohol suggests a potential biosynthetic connection. [] Research suggests that capsinoids, the non-pungent counterparts of capsaicinoids, are synthesized by capsaicin synthase using vanillyl alcohol as a substrate. []
3,4-Dihydroxybenzyl Alcohol
Compound Description: 3,4-Dihydroxybenzyl alcohol, also known as protocatechuyl alcohol, is a phenolic compound structurally similar to vanillyl alcohol, lacking the methoxy group at the meta position of the aromatic ring. It serves as an intermediate in various metabolic pathways in plants and microorganisms. []
Relevance: 3,4-Dihydroxybenzyl alcohol represents a precursor molecule in the proposed artificial pathway for vanillyl alcohol biosynthesis. [] By introducing a methyl group to the hydroxyl group at the meta position, 3,4-dihydroxybenzyl alcohol can be converted to vanillyl alcohol. []
4-Methylguaiacol
Compound Description: 4-Methylguaiacol is a phenolic compound and an intermediate in the proposed enzymatic synthesis of vanillin. [] It can be converted to vanillin through a series of enzymatic reactions involving cytochrome P450 monooxygenases and vanillyl alcohol oxidase. []
Relevance: 4-Methylguaiacol's role as an intermediate in vanillin synthesis highlights the interconnectedness of various metabolic pathways involving aromatic compounds. [] This finding also underscores the potential for biocatalytic approaches in producing valuable chemicals like vanillin from readily available starting materials. []
(+)-Pinoresinol
Compound Description: (+)-Pinoresinol is a plant defense compound and a major dietary lignan for humans and animals. [] It is also a model compound for studying the degradation of β-β′ linkages in lignin. []
Relevance: The degradation of (+)-pinoresinol is initiated by an enzyme belonging to the vanillyl alcohol oxidase/p-cresol methyl hydroxylase (VAO/PCMH) enzyme family. [] This suggests a potential for similar enzymatic mechanisms in the metabolism of vanillyl alcohol. []
Source and Classification
Vanillyl alcohol can be obtained through the reduction of vanillin, a compound extracted from the vanilla bean or synthesized from lignin. It belongs to the class of organic compounds known as phenols, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring. Its molecular formula is C₈H₈O₃, and it has a molar mass of 168.15 g/mol.
Synthesis Analysis
Vanillyl alcohol can be synthesized through various methods:
Reduction of Vanillin:
The most common method involves the reduction of vanillin using sodium borohydride as a reducing agent. The reaction typically occurs in ethanol at room temperature or slightly elevated temperatures.
Procedure:
Dissolve vanillin in ethanol.
Add sodium borohydride dropwise while stirring.
Allow the reaction to proceed for a specific time before neutralizing and isolating the product through filtration and washing with cold water.
Enzymatic Synthesis:
Another method employs enzymes such as vanillyl alcohol oxidase (VAO), which can convert phenolic compounds into vanillyl alcohol through oxidation processes.
One-Pot Synthesis:
Recent advancements have introduced one-pot synthesis methods that utilize metal catalysts under mild conditions, achieving high yields with reduced environmental impact.
Technical Parameters
The reduction reaction typically operates at room temperature, with reaction times ranging from 10 minutes to several hours depending on the method used.
Yields can exceed 90% under optimized conditions.
Molecular Structure Analysis
Vanillyl alcohol has a distinct molecular structure characterized by:
A benzene ring with two substituents: a hydroxyl group (-OH) and a methoxy group (-OCH₃).
The structural formula can be represented as follows:
C8H8O3 4 hydroxy 3 methoxybenzyl alcohol
Relevant Data
Melting Point: Approximately 115 °C.
Boiling Point: Not extensively documented but expected to be above 200 °C due to its aromatic nature.
Chemical Reactions Analysis
Vanillyl alcohol participates in several chemical reactions:
Oxidation:
It can be oxidized to form vanillin under specific conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification:
Vanillyl alcohol can react with carboxylic acids to form esters, which are useful in flavoring and fragrance applications.
Epoxidation:
The hydroxyl groups in vanillyl alcohol can be converted into epoxides, leading to various derivatives used in polymer synthesis.
Technical Parameters
Reaction conditions vary widely depending on the desired product; for example, oxidation may require acidic or basic media.
Mechanism of Action
The mechanism of action for vanillyl alcohol primarily relates to its role as an antioxidant and flavoring agent:
Antioxidant Activity:
Vanillyl alcohol scavenges free radicals due to its phenolic structure, which donates hydrogen atoms to stabilize free radicals.
Flavoring Mechanism:
It interacts with taste receptors on the tongue, contributing to sweet and savory flavors, enhancing food palatability.
Relevant Data
Studies indicate that vanillyl alcohol exhibits significant antioxidant properties comparable to other phenolic compounds.
Physical and Chemical Properties Analysis
Vanillyl alcohol exhibits several notable physical and chemical properties:
Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.
Density: Approximately 1.1 g/cm³.
Reactivity: Reacts readily with oxidizing agents; stable under normal conditions but sensitive to strong acids or bases.
Relevant Data
pH Stability: Maintains stability at neutral pH but may degrade under highly acidic or basic conditions.
Applications
Vanillyl alcohol has diverse applications across various fields:
Food Industry:
Used as a flavoring agent in desserts, beverages, and confections due to its sweet vanilla flavor profile.
Cosmetics:
Incorporated into personal care products for its pleasant scent and antioxidant properties.
Pharmaceuticals:
Investigated for potential health benefits related to its antioxidant activity and possible therapeutic uses in managing oxidative stress-related diseases.
Chemical Industry:
Serves as an intermediate in the synthesis of more complex organic compounds, including polymers and resins.
2 mg/mL at 20 °C soluble in hot water, organic solvents, oils soluble (in ethanol)
Synonyms
vanillyl alcohol
Canonical SMILES
COC1=C(C=CC(=C1)CO)O
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